REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].Br[CH2:18][CH:19]([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22]>CN(C)C=O>[CH2:21]([O:20][CH:19]([O:23][CH2:24][CH3:25])[CH2:18][N:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]1[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:22] |f:0.1|
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Name
|
|
Quantity
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1.44 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.8 g
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Type
|
reactant
|
Smiles
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N1C(=CC=2CCCCC12)C(=O)OCC
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Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for 0.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated at 70° C. for 30 h
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Duration
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30 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 mL)
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Type
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EXTRACTION
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Details
|
The mixture was then extracted with ethyl acetate (3×100 mL)
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Type
|
CONCENTRATION
|
Details
|
The combined organic phase was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified with silica-gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 40:1 petroleum ether/ethyl acetate
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C(=CC=2CCCCC12)C(=O)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |